molecular formula C18H14ClN3O2 B12928337 N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide CAS No. 642085-34-5

N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide

Katalognummer: B12928337
CAS-Nummer: 642085-34-5
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: AJPSKDQDRKWDRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core with a pyrazin-2-yloxy substituent, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(chloromethyl)phenylamine with pyrazin-2-ol in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazin-2-yloxy substituted molecules. Examples include:

  • N-(4-Chloro-3-(methoxyphenyl)benzamide
  • N-(4-Chloro-3-(pyridin-2-yloxy)methyl)phenyl)benzamide

Uniqueness

N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

642085-34-5

Molekularformel

C18H14ClN3O2

Molekulargewicht

339.8 g/mol

IUPAC-Name

N-[4-chloro-3-(pyrazin-2-yloxymethyl)phenyl]benzamide

InChI

InChI=1S/C18H14ClN3O2/c19-16-7-6-15(22-18(23)13-4-2-1-3-5-13)10-14(16)12-24-17-11-20-8-9-21-17/h1-11H,12H2,(H,22,23)

InChI-Schlüssel

AJPSKDQDRKWDRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.